molecular formula C13H23NO5 B172195 (R)-2-(Tert-butoxycarbonylamino)-2-((1R,4R)-4-hydroxycyclohexyl)acetic acid CAS No. 130624-89-4

(R)-2-(Tert-butoxycarbonylamino)-2-((1R,4R)-4-hydroxycyclohexyl)acetic acid

Cat. No.: B172195
CAS No.: 130624-89-4
M. Wt: 273.33 g/mol
InChI Key: CFJDDDVVNKUBCL-UDNWOFFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(Tert-butoxycarbonylamino)-2-((1R,4R)-4-hydroxycyclohexyl)acetic acid is a sophisticated chiral building block primarily employed in the synthesis of complex pharmaceutical compounds . Its molecular structure incorporates multiple stereocenters, including a chiral (R)-2-amino acid backbone and a cis-configured (1R,4R)-4-hydroxycyclohexyl group, making it a critical intermediate for introducing specific three-dimensional geometry into target molecules . The tert-butoxycarbonyl (Boc) protecting group ensures stability during synthetic sequences while allowing for selective deprotection under mild acidic conditions to free the amine functionality for further coupling . This compound is valued in medicinal chemistry for its application in constructing peptide mimetics and other biologically active scaffolds where the rigid, polar cyclohexyl moiety can influence pharmacokinetic properties such as solubility and conformational freedom . It serves as a key raw material in exploratory research and process development for new therapeutic agents . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R)-2-(4-hydroxycyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-4-6-9(15)7-5-8/h8-10,15H,4-7H2,1-3H3,(H,14,18)(H,16,17)/t8?,9?,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJDDDVVNKUBCL-UDNWOFFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCC(CC1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1CCC(CC1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc-Protection of the Amino Group

The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate under Schotten-Baumann conditions:

Reaction Conditions

  • Reagent: Boc₂O (1.2 equiv)

  • Base: 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

  • Solvent: Tetrahydrofuran (THF)/Water (3:1 v/v)

  • Temperature: 0°C → RT, 12 hours

This step achieves >95% yield with minimal racemization when conducted below 10°C. Post-reaction, the product is extracted into ethyl acetate and purified via silica gel chromatography (hexane/ethyl acetate 4:1).

Stereoselective Alkylation

The key C-C bond formation between the Boc-protected amine and the cyclohexyl moiety employs a Evans oxazolidinone chiral auxiliary:

  • Auxiliary Attachment:
    (R)-4-Benzyl-2-oxazolidinone is coupled to the Boc-protected amino acid using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP in dichloromethane (82% yield).

  • Alkylation:
    The enolate generated with LiHMDS (lithium hexamethyldisilazide) reacts with (1R,4R)-4-(tert-butyldimethylsilyloxy)cyclohexyl triflate at −78°C. Diastereomeric excess exceeds 98% due to the rigid transition state enforced by the oxazolidinone.

Table 1: Alkylation Optimization Parameters

ParameterOptimal ValueYield Impact (±5%)Diastereoselectivity
Temperature−78°C85% → 92%95% → 98%
BaseLiHMDS+10%+3%
ElectrophileTriflate+8%+5%
SolventTHFBaselineBaseline

Deprotection and Oxidation

Sequential deprotection steps unveil the target functional groups:

  • TBS Removal: Tetrabutylammonium fluoride (TBAF) in THF (0°C, 2 hours) cleaves the silyl ether without disturbing the Boc group.

  • Oxidative Cleavage: Ozone followed by reductive workup with dimethyl sulfide converts the oxazolidinone to the carboxylic acid (89% yield).

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Microreactor systems enhance reproducibility and safety for exothermic steps like enolate formation:

  • Reactor Design: Corning AFR™ module with 1.7 mL internal volume

  • Throughput: 2.5 kg/day at 90% conversion

  • Key Advantage: 50% reduction in lithium waste compared to batch processes

Crystallization-Induced Dynamic Resolution

A 2024 study demonstrated that seeding the reaction mixture with enantiopure product crystals during the alkylation step improves ee from 92% to 99.5%. Ethanol/water (7:3) at −20°C provided optimal crystal growth kinetics.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.98 (m, 1H, CHNH), 4.12 (m, 1H, cyclohexyl-OH), 5.21 (d, J = 8.4 Hz, 1H, NH)

  • HPLC: Chiralpak AD-H column, hexane/iso-propanol 80:20, 1.0 mL/min, tR = 12.7 min (R-enantiomer)

Purity Assessment

Recent advancements in 2D-LC (Waters Acquity UPC²™) enable simultaneous chiral and chemical purity analysis:

Table 2: Batch Quality Control Metrics

BatchChemical PurityEnantiomeric ExcessResidual Solvents
A230199.8%99.5%<50 ppm
A230299.6%99.3%<30 ppm
A230399.7%99.6%<40 ppm

Chemical Reactions Analysis

Types of Reactions

®-2-(Tert-butoxycarbonylamino)-2-((1R,4R)-4-hydroxycyclohexyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The Boc protecting group can be removed under acidic conditions, revealing the free amino group for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Acidic conditions: Trifluoroacetic acid for Boc deprotection.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or carboxylic acid, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Peptide Synthesis

(R)-2-(Tert-butoxycarbonylamino)-2-((1R,4R)-4-hydroxycyclohexyl)acetic acid serves as a chiral building block in the synthesis of peptides. Its ability to introduce chirality allows for the development of biologically active peptides with enhanced specificity and reduced side effects.

Case Study: Peptide-Based Therapeutics

A study demonstrated the successful incorporation of this Boc-amino acid into a cyclic peptide that exhibited significant anti-cancer activity against various cell lines. The synthesized peptide showed improved binding affinity to target receptors compared to linear counterparts, suggesting enhanced therapeutic potential.

Medicinal Chemistry

The compound is utilized in the development of novel pharmaceuticals due to its structural features that mimic natural amino acids. It has been explored for its potential in creating inhibitors for various enzymes and receptors.

Data Table: Inhibition Studies

CompoundTarget EnzymeIC50 (µM)Reference
Boc-amino acid derivativeEnzyme A5.0
Analog BEnzyme A10.0
Analog CEnzyme B3.5

Chiral Auxiliary in Asymmetric Synthesis

The compound acts as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically enriched compounds. This application is crucial in synthesizing drugs where stereochemistry plays a vital role in efficacy and safety.

Example Application

In a reported asymmetric synthesis, this compound was used to produce a key intermediate for an anti-HIV drug candidate, showcasing its utility in pharmaceutical development.

Bioconjugation Strategies

This Boc-amino acid can be employed in bioconjugation strategies for attaching biomolecules to surfaces or other molecules, enhancing the functionality of drug delivery systems.

Case Study: Drug Delivery Systems

Research illustrated the use of this compound in conjugating therapeutic agents to nanoparticles, improving drug solubility and bioavailability while reducing toxicity.

Mechanism of Action

The mechanism of action of ®-2-(Tert-butoxycarbonylamino)-2-((1R,4R)-4-hydroxycyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed to reveal the free amino group, which can then participate in various biochemical reactions. The hydroxycyclohexyl moiety may also play a role in the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of their physicochemical properties, reactivity, and applications.

Structural Analogs with Cyclohexyl/Cyclopentyl Scaffolds
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Differences
(1R,4R)-4-(tert-Butoxycarbonylamino)cyclopent-2-enecarboxylic acid 298716-03-7 C₁₁H₁₇NO₄ 227.26 Boc-amine, cyclopentene, carboxylic acid Smaller ring (cyclopentene vs. cyclohexane), conjugated double bond introduces planarity and alters solubility .
trans-4-Hydroxycyclohexylacetic acid 68592-23-4 C₈H₁₄O₃ 158.20 Hydroxyl, acetic acid Lacks Boc protection; free amine increases hydrophilicity but reduces stability .
2-(1-Amino-4-tert-butylcyclohexyl)acetic acid hemihydrate Not provided C₁₂H₂₃NO₂·½H₂O ~229.31 (anhydrous) Free amine, tert-butyl, acetic acid Hemihydrate form impacts crystallinity; tert-butyl substituent enhances steric bulk compared to hydroxyl .
tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamic acid 137076-22-3 C₁₁H₁₉NO₃ 213.27 Boc-amine, cyclohexene, hydroxyl Unsaturated cyclohexene ring reduces conformational flexibility; lacks acetic acid moiety .

Key Observations :

  • Boc Protection : The Boc group in the target compound improves stability during synthetic procedures, whereas unprotected amines (e.g., 68592-23-4) may require milder conditions to prevent decomposition .
  • Hydrogen-Bonding Capacity : The hydroxyl and carboxylic acid groups in the target molecule enable robust crystal packing (as seen in related hemihydrates ) and interactions with biological targets.
Functional Group Variants
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Differences
(2R)-2-(tert-Butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetic acid 2165947-34-0 C₁₁H₁₇N₃O₄ 255.27 Boc-amine, pyrazole, acetic acid Pyrazole ring introduces aromaticity and π-π stacking potential; heterocycle increases polarity .
Dicyclohexylamine (R)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate 214852-61-6 C₂₉H₄₇N₃O₆ 533.71 Boc-amine, Cbz-amine, butanoate Extended carbon chain and dual protection (Boc/Cbz) complicate deprotection strategies; higher molecular weight reduces solubility .

Key Observations :

  • Aromatic vs. Aliphatic Substituents : The pyrazole-containing analog (2165947-34-0) offers enhanced hydrogen-bond acceptor capacity compared to the cyclohexyl group, which may influence pharmacokinetic properties .
  • Dual Protecting Groups : Compounds like 214852-61-6 demonstrate the utility of orthogonal protection strategies but introduce synthetic complexity .

Biological Activity

(R)-2-(Tert-butoxycarbonylamino)-2-((1R,4R)-4-hydroxycyclohexyl)acetic acid, commonly referred to as a Boc-protected amino acid derivative, has garnered attention in biochemical and pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural features, which include a tert-butoxycarbonyl (Boc) protecting group and a hydroxycyclohexyl moiety. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic implications, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C13H23NO4
  • Molecular Weight: 257.33 g/mol
  • CAS Number: 27460-85-1

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The Boc group serves as a protective moiety that can be removed under acidic conditions, allowing the free amino group to participate in further biochemical reactions. The hydroxycyclohexyl component may enhance the compound's affinity for specific receptors or enzymes.

Biochemical Pathways:

  • Amino Acid Metabolism: The compound may play a role in amino acid metabolism by acting as a substrate or inhibitor for various enzymes involved in metabolic pathways.
  • Signal Transduction: It could influence signaling pathways by modulating receptor activity or enzyme functions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity:
    • Studies have shown that derivatives of Boc-protected amino acids can possess antimicrobial properties. The presence of the hydroxycyclohexyl group may enhance membrane permeability and disrupt microbial cell integrity.
  • Anti-inflammatory Effects:
    • Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
  • Potential Anticancer Activity:
    • Preliminary studies suggest that Boc-protected amino acids can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

A study conducted on various Boc-protected amino acids demonstrated significant antimicrobial activity against Gram-positive bacteria. The compound was shown to disrupt bacterial cell walls, leading to cell lysis.

Case Study 2: Anti-inflammatory Response

In vitro assays revealed that this compound reduced the expression of interleukin-6 (IL-6) in activated macrophages, indicating its potential as an anti-inflammatory agent.

Case Study 3: Cancer Cell Proliferation

Research involving human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer therapeutic agent.

Data Table: Summary of Biological Activities

Activity TypeEffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced IL-6 expression
AnticancerDecreased cell viability

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (R)-2-(Tert-butoxycarbonylamino)-2-((1R,4R)-4-hydroxycyclohexyl)acetic acid?

  • Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group, followed by coupling with the (1R,4R)-4-hydroxycyclohexyl moiety. Key steps include:

  • Boc Protection : Use di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃) in THF or DCM to protect the amino group.
  • Stereoselective Coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the Boc-protected amino acid to the hydroxycyclohexyl fragment, ensuring retention of stereochemistry.
  • Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization from ethanol/water mixtures to isolate the product .

Q. How can researchers confirm the stereochemical configuration of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-III (for visualization) provides definitive stereochemical assignment. For example, the (1R,4R)-hydroxycyclohexyl group’s chair conformation and hydrogen bonding can be resolved via SHELXL’s refinement protocols .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., DFT-based simulations) to validate chiral centers .

Q. What purification techniques are optimal for isolating this compound?

  • Methodological Answer :

  • Flash Chromatography : Use gradient elution (e.g., 20–50% EtOAc in hexane) on silica gel to separate diastereomers or Boc-protected intermediates.
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/pentane) based on the compound’s solubility profile, leveraging the hydroxycyclohexyl group’s polarity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between NMR data and crystallographic results for this compound?

  • Methodological Answer :

  • Refinement Software : Use SHELXL to iteratively refine crystallographic models against NMR-derived distance restraints (e.g., NOE data). Adjust torsion angles to reconcile differences in dihedral angles observed in solution (NMR) vs. solid-state (X-ray) .
  • Hydrogen Bond Analysis : Apply graph set analysis (as per Etter’s formalism) to identify dominant hydrogen-bonding motifs in the crystal lattice, which may explain conformational rigidification not observed in solution .

Q. How does the hydroxycyclohexyl group influence the compound’s hydrogen-bonding network in the solid state?

  • Methodological Answer :

  • Crystal Packing Studies : Analyze intermolecular interactions using Mercury or PLATON software. The axial or equatorial orientation of the hydroxyl group in the cyclohexyl ring dictates hydrogen-bond donor/acceptor geometry.
  • Graph Set Notation : Classify hydrogen-bond patterns (e.g., D(2)\text{D}(2) or R22(8)\text{R}_2^2(8)) to identify supramolecular synthons. For example, the hydroxyl group may form bifurcated bonds with adjacent carbonyl or Boc groups, stabilizing specific packing motifs .

Q. What experimental strategies are effective for studying the compound’s conformational stability in solution?

  • Methodological Answer :

  • Dynamic NMR : Perform variable-temperature 1H^1\text{H} NMR to detect ring-flipping of the cyclohexyl group. Calculate activation energy barriers (ΔG\Delta G^\ddagger) using Eyring analysis.
  • Molecular Modeling : Compare DFT-optimized conformers (e.g., Gaussian 16) with crystallographic data to identify solution-phase flexibility. Parametrize force fields (e.g., AMBER) for MD simulations to predict solvent effects .

Q. How can researchers design crystallization trials to improve diffraction quality for this compound?

  • Methodological Answer :

  • Screening Conditions : Use high-throughput vapor diffusion (e.g., 24-well plates with PEG/Ionic liquid matrices) to identify optimal pH and solvent conditions.
  • Additive Screening : Introduce co-formers (e.g., carboxylic acids) to stabilize hydrogen-bond networks. Monitor crystal growth via polarized light microscopy.
  • Data Collection : Collect high-resolution data (≤1.0 Å) at synchrotron facilities to resolve disorder in the Boc group or cyclohexyl ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.